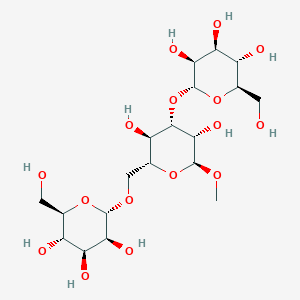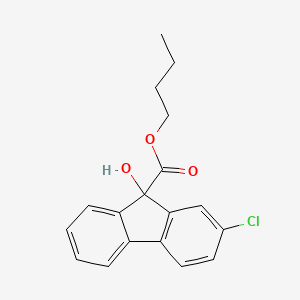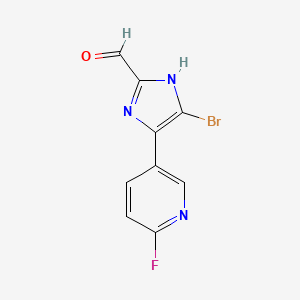
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside is a glycosylation product of the sugar mannose. This compound is notable for its role in the synthesis of oligosaccharides and polysaccharides, with modifications such as fluorination and methylation. It has a molecular formula of C19H34O16 and a molecular weight of 518.46 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside can be synthesized through glycosylation reactions involving mannose. The process typically involves the use of glycosyl donors and acceptors under specific reaction conditions to achieve the desired glycosylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale glycosylation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The exact methods can vary depending on the specific requirements and applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside has several scientific research applications, including:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential antimicrobial properties and therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism by which Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. As a glycosylation product, it can participate in various biochemical processes, including the modification of proteins and lipids. These interactions can influence cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,6-di-O-(A-D-mannopyranosyl)-B-D-mannopyranoside: Another glycosylation product with similar properties.
6-O-α-D-Mannopyranosyl-D-Mannose: Known for its antimicrobial properties
Uniqueness
Its ability to undergo modifications such as fluorination and methylation further enhances its versatility and utility in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C19H34O16 |
|---|---|
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-3,5-dihydroxy-6-methoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O16/c1-30-17-15(29)16(35-19-14(28)12(26)9(23)6(3-21)33-19)10(24)7(34-17)4-31-18-13(27)11(25)8(22)5(2-20)32-18/h5-29H,2-4H2,1H3/t5-,6-,7-,8-,9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,19-/m1/s1 |
InChI-Schlüssel |
DCXPDWNLLMVYGH-OINXDFOBSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)
![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)




![5-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13710357.png)
![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)

